methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl: is a chemical compound with the molecular formula C14H20N2O2.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring. This can be achieved through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The benzylated piperazine is then reacted with methyl chloroacetate to form the ester, Methyl 2-(4-benzylpiperazin-2-yl)acetate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the dihydrochloride salt, Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carboxylic acids from esters.
Scientific Research Applications
Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl can be compared with other similar compounds, such as:
Methyl 2-(4-phenylpiperazin-2-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(4-methylpiperazin-2-yl)acetate: Similar structure but with a methyl group instead of a benzyl group.
Methyl 2-(4-ethylpiperazin-2-yl)acetate: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of Methyl 2-(4-benzylpiperazin-2-yl)acetate 2HCl lies in its specific chemical structure, which imparts unique properties and makes it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;;/h2-6,13,15H,7-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLAZRTYZXAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.